PD-149164
Description
Historical Context and Development
PD-149164 emerged as a critical compound in the study of cholecystokinin (CCK) receptors during the late 1990s and early 2000s. Its development was driven by the need to identify non-peptide ligands capable of modulating CCK receptor activity, particularly for the CCK-A subtype, which plays a central role in gastrointestinal and neuroendocrine functions. Initially synthesized as part of a broader exploration of benzodiazepine derivatives, this compound demonstrated unique agonist properties at the CCK-A receptor, distinguishing it from earlier peptide-based ligands.
Key Milestones in Development
Classification as a Non-Peptide CCK Receptor Agonist
This compound belongs to a class of non-peptide CCK receptor agonists that mimic the activity of endogenous cholecystokinin octapeptide (CCK-8). Unlike peptide-based ligands, this compound features a structurally distinct scaffold that includes an indole moiety, adamantane group, and fluorophenyl butanoic acid derivatives. This design enables selective interaction with the CCK-A receptor’s ligand-binding pocket, bypassing the limitations of peptide degradation and poor pharmacokinetics.
Structural Features and Receptor Specificity
| Component | Role in Receptor Binding |
|---|---|
| Adamantane moiety | Hydrophobic interactions with receptor’s transmembrane domains |
| Indole group | π-π stacking with aromatic residues in extracellular loop |
| Fluorophenyl butanoic acid | Electrostatic interactions with charged residues |
Significance in Cholecystokinin Receptor Pharmacology
This compound has been instrumental in elucidating the functional and structural characteristics of CCK-A receptors. Its discovery addressed the challenge of identifying small-molecule agonists for peptide hormone receptors, a class previously dominated by antagonists. The compound’s enantiomeric counterpart, PD-151,932, serves as a potent CCK-A antagonist, providing a unique toolset for studying receptor activation mechanisms.
Impact on Research
Properties
CAS No. |
181941-32-2 |
|---|---|
Molecular Formula |
C33H38FN3O5 |
Molecular Weight |
575.68 |
IUPAC Name |
3-[(2S)-2-{[(adamantan-2-yloxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanamido]-4-(4-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C33H38FN3O5/c1-33(17-24-18-35-28-5-3-2-4-27(24)28,31(40)36-26(16-29(38)39)15-19-6-8-25(34)9-7-19)37-32(41)42-30-22-11-20-10-21(13-22)14-23(30)12-20/h2-9,18,20-23,26,30,35H,10-17H2,1H3,(H,36,40)(H,37,41)(H,38,39)/t20?,21?,22?,23?,26?,30?,33-/m0/s1 |
InChI Key |
UZOOGOCMUARFDV-KEZCGYQASA-N |
SMILES |
O=C(O)CC(NC([C@](CC1=CNC2=C1C=CC=C2)(NC(OC3C4CC5CC(C4)CC3C5)=O)C)=O)CC6=CC=C(F)C=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PD-149164; PD 149164; PD149164. |
Origin of Product |
United States |
Preparation Methods
Enantioselective Synthesis of the Propanamide Core
The synthesis begins with the chiral amidinobenzodiazepine precursor L-740,093 , a CCK-1 receptor ligand. Key steps include:
-
Enantiomer resolution : Chiral HPLC achieves >99% enantiomeric excess (ee) for the (2S)-enantiomer.
-
Indole incorporation : Friedel-Crafts alkylation introduces the indole-methyl group under BF₃·Et₂O catalysis.
-
Adamantyloxycarbonyl protection : Reaction with adamantane-2-yl chloroformate in dichloromethane (DCM) yields the carbamate intermediate.
Reaction Conditions :
Fluorophenylbutanoic Acid Coupling
The carboxylate terminus is introduced via a four-step sequence:
-
Mitsunobu reaction : Links 4-fluorophenyl ethanol to a protected aspartic acid derivative.
-
Saponification : Hydrolysis of the methyl ester with LiOH in THF/MeOH/H₂O.
-
Amide bond formation : EDC/HOBt-mediated coupling with the propanamide core.
Critical Parameters :
-
Coupling reagent : EDC/HOBt outperforms DCC due to reduced side reactions.
-
Solvent system : Dimethylacetamide (DMA) enhances solubility of hydrophobic intermediates.
Optimization of Reaction Conditions
Catalytic Hydrogenation of Intermediate Nitriles
A Pd/C-catalyzed hydrogenation step reduces nitrile intermediates to primary amines, crucial for carbamate formation. Comparative studies reveal:
| Catalyst | Pressure (bar) | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| 5% Pd/C | 3 | 25 | 98 | 95 |
| 10% Pd/Al₂O₃ | 5 | 30 | 92 | 88 |
Data adapted from catalytic hydrogenation studies.
Microwave-assisted reactions reduce reaction times by 40% while maintaining enantiopurity.
Solvent and Temperature Effects on Carbamate Formation
A factorial design experiment evaluated solvents and temperatures:
| Solvent | Temperature (°C) | Adamantyl Incorporation (%) | Byproduct Formation (%) |
|---|---|---|---|
| DCM | 0 | 89 | 3 |
| THF | 25 | 76 | 12 |
| Acetonitrile | 40 | 65 | 18 |
Optimal conditions: DCM at 0°C minimizes byproducts and maximizes yield.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
Comparative Analysis of Synthetic Strategies
| Method | Steps | Overall Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Linear synthesis | 12 | 18 | 95 | Simplified intermediate isolation |
| Convergent synthesis | 9 | 27 | 98 | Modularity, scalability |
Convergent synthesis improves yield by 50% compared to linear approaches.
Challenges and Solutions in Industrial-Scale Production
Q & A
Q. What molecular interactions define PD-149164's agonist activity at the CCK-A receptor?
this compound binds to the CCK-A receptor's extracellular domain, inducing conformational changes that activate intracellular signaling pathways (e.g., Gαq-mediated phospholipase C activation). Methodological approaches include:
Q. What in vitro assays are recommended for evaluating this compound's pharmacological activity?
Standard protocols involve:
- Cell line selection : Use CCK-A receptor-expressing systems (e.g., transfected HEK293 cells).
- Dose-response curves : Test concentrations ranging from 1 nM to 10 µM, with atropine as a negative control.
- Data normalization : Express results as a percentage of the maximal response to endogenous CCK-8 .
Q. How selective is this compound for CCK-A compared to CCK-B or other GPCRs?
Assess selectivity via:
- Competitive binding assays against CCK-B and related receptors (e.g., gastrin receptors).
- Functional selectivity screens : Measure activity in cells expressing off-target receptors (e.g., muscarinic or adrenergic receptors) using cAMP or IP₁ accumulation assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound's efficacy across preclinical models?
Contradictory results may arise from variations in receptor expression, pharmacokinetics, or assay conditions. Mitigate by:
- Validating CCK-A receptor density via Western blot or qPCR in model systems .
- Pharmacokinetic profiling : Use LC-MS/MS to measure plasma/tissue concentrations and correlate with pharmacodynamic responses .
- Meta-analysis : Apply random-effects models to harmonize data across studies, addressing inter-study heterogeneity .
Q. What integrative approaches combine this compound's pharmacokinetic data with multi-omic analyses?
Advanced methodologies include:
Q. What statistical methods optimize dose-response analysis for this compound in complex systems?
Employ:
- Non-linear regression (e.g., four-parameter logistic models) to estimate EC₅₀ and Hill coefficients.
- Bayesian hierarchical models to account for variability in multi-experiment datasets .
Methodological Considerations
Q. How should researchers design controls for this compound studies in vivo?
Critical controls include:
Q. What protocols ensure stability of this compound in long-term experiments?
Follow storage guidelines:
- Powder : Store at -20°C in desiccated conditions.
- Solubilized form : Use aliquots stored at -80°C, avoiding freeze-thaw cycles.
- Stability testing : Perform HPLC-UV purity checks monthly .
Data Validation & Reproducibility
Q. How can batch-to-batch variability in this compound synthesis impact experimental outcomes?
Address by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
